Ethyl 1-cyclopropyl-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate
Overview
Description
Ethyl 1-cyclopropyl-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate is a chemical compound with the molecular formula C11H13NO4. It is a pale-yellow to yellow-brown solid at room temperature and has a molecular weight of 223.23 g/mol . This compound is known for its unique structure, which includes a cyclopropyl group, a hydroxyl group, and a pyridine ring, making it an interesting subject for various chemical and biological studies.
Biochemical Analysis
Biochemical Properties
Ethyl 1-cyclopropyl-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain oxidoreductases and hydrolases, influencing their activity. The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-substrate complex and enhance the catalytic efficiency .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of key signaling molecules such as kinases and phosphatases, leading to altered phosphorylation states of target proteins. This modulation can result in changes in gene expression patterns and metabolic fluxes within the cell .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with. The compound binds to the active site of the enzyme, either blocking substrate access or facilitating substrate conversion. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable at room temperature but can degrade under certain conditions, such as exposure to light or extreme pH levels. Long-term studies have shown that prolonged exposure to the compound can lead to changes in cellular function, including alterations in cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance certain biochemical pathways without causing significant toxicity. At high doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical response without adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases and esterases, which facilitate its biotransformation. The compound can influence metabolic fluxes by altering the levels of key metabolites, thereby affecting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions can affect its localization and accumulation in different cellular compartments. For example, the compound may be actively transported into mitochondria or the endoplasmic reticulum, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, the compound may be localized to the nucleus, where it interacts with DNA and transcription factors to regulate gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-cyclopropyl-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate typically involves the reaction of ethyl acetoacetate with cyclopropylamine under specific conditions. The reaction is carried out in the presence of a base, such as sodium ethoxide, and the mixture is heated to promote the formation of the desired product. The reaction can be summarized as follows:
- Ethyl acetoacetate reacts with cyclopropylamine in the presence of sodium ethoxide.
- The mixture is heated to facilitate the reaction.
- The product, this compound, is isolated and purified.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-cyclopropyl-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The ethyl ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Ethyl 1-cyclopropyl-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of ethyl 1-cyclopropyl-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The cyclopropyl group and the hydroxyl group play crucial roles in binding to the active sites of enzymes, thereby modulating their activity.
Comparison with Similar Compounds
Ethyl 1-cyclopropyl-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 1-cyclopropyl-4-hydroxy-6-oxo-1,4-dihydroquinoline-3-carboxylate: Similar structure but with a quinoline ring instead of a pyridine ring.
Ethyl 1-cyclopropyl-4-hydroxy-6-oxo-1,6-dihydro-3-quinolinecarboxylate: Similar structure but with different substituents on the quinoline ring.
These compounds share structural similarities but differ in their chemical reactivity and biological activity, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
ethyl 1-cyclopropyl-4-hydroxy-6-oxopyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-2-16-11(15)8-6-12(7-3-4-7)10(14)5-9(8)13/h5-7,13H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTNPJCWCSMZQNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C(=O)C=C1O)C2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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